sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate
Description
Sodium (3R)-3-hydroxy(1,2,3,4-13C4)butanoate is a sodium salt of the chiral β-hydroxybutanoic acid isotopologue, where all four carbon atoms are labeled with stable ¹³C isotopes. This compound is structurally characterized by a hydroxyl group at the (3R)-position and a carboxylate group bound to sodium. Its ¹³C labeling makes it a critical tool in nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis, enabling precise tracking of biochemical pathways such as ketogenesis and fatty acid oxidation .
Key properties:
- Molecular formula: C₄¹³CH₇O₃Na
- Chirality: (3R)-configuration
- Isotopic purity: ≥98 atom% ¹³C (typical for labeled compounds)
- Applications: Isotopic tracing, metabolic studies, and pharmaceutical research.
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
130.057 g/mol |
IUPAC Name |
sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1,3+1,4+1; |
InChI Key |
NBPUSGBJDWCHKC-UDJWXCBTSA-M |
Isomeric SMILES |
[13CH3][13C@H]([13CH2][13C](=O)[O-])O.[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Labeled Precursor Synthesis
Labeled 3-oxobutanoic acid esters are synthesized via condensation reactions employing 13C-enriched reagents. For example, the reaction of 13C-acetone with ketene (derived from 13C-acetic acid) yields 4,4-dimethyloxetan-2-one (β-isovalerolactone) with full carbon-13 incorporation. Hydrolysis of this lactone under basic conditions generates 3-hydroxy-3-methylbutyric acid, though this method primarily yields the (S)-enantiomer unless chiral catalysts are employed.
Isotopic Enrichment During Reduction
Asymmetric hydrogenation of 13C-labeled 3-oxobutanoic acid esters using ruthenium complex catalysts ensures both isotopic and stereochemical control. The patent CN107162893A describes a method where 3-oxobutanoic acid methyl ester undergoes hydrogenation at 1–20 bar H₂ pressure with a ruthenium-BINAP catalyst, achieving enantiomeric excess (ee) values exceeding 90% for the (R)-configuration. This step is critical for introducing the 13C label while maintaining the desired stereochemistry.
Enantioselective Synthesis of (3R)-3-Hydroxybutanoate
Asymmetric Hydrogenation
The enantioselective synthesis of (R)-3-hydroxybutanoate relies on chiral catalysts to direct the stereochemistry during reduction. The CN107162893A patent details a protocol using a ruthenium-(S)-BINAP complex, which hydrogenates 3-oxobutanoic acid esters at 20–80°C for 12–24 hours. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| H₂ Pressure | 1–20 bar | Higher pressure accelerates reaction but risks over-reduction |
| Temperature | 20–80°C | Elevated temperatures reduce ee due to racemization |
| Catalyst Loading | 0.05–0.5 mol% | Lower loadings require longer reaction times |
Post-hydrogenation, the product is isolated via vacuum distillation to remove organic solvents, yielding (R)-3-hydroxybutanoate esters with >90% ee.
Hydrolysis to Sodium Salt
The ester intermediate is hydrolyzed to the sodium salt using aqueous sodium hydroxide. For example, methyl (R)-3-hydroxybutanoate is treated with NaOH at ≤10°C to prevent racemization, followed by crystallization to isolate the sodium salt. This step achieves yields of 85–90% with minimal loss of isotopic purity.
Purification and Formulation Techniques
Silica-Based Stabilization
To enhance the stability of the hygroscopic sodium salt, the US7026507 patent describes adsorbing aqueous solutions onto synthetic silica (e.g., Sipernat®). The process involves:
-
Concentrating the sodium salt solution to 70–80% w/w under reduced pressure.
-
Mixing with precipitated silica in a plowshare or cone mixer to form a free-flowing powder.
This method prevents crystallization during concentration and improves handling properties.
Ion-Exchange Chromatography
For applications requiring the free acid form, the sodium salt is passed through a 732 cationic ion-exchange resin to replace Na⁺ with H⁺. Subsequent neutralization with magnesium hydroxide yields the magnesium salt, though this step is unnecessary for sodium salt production.
Comparative Analysis of Synthesis Methods
Method Efficiency and Scalability
| Method | Yield (%) | ee (%) | Isotopic Purity | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 85–90 | 90–92 | 99% 13C | Lab to industrial |
| Lactone Hydrolysis | 70–75 | <50 | 95% 13C | Limited by racemization |
The hydrogenation route outperforms lactone hydrolysis in stereochemical control, making it the preferred method for high-purity (3R) products.
Chemical Reactions Analysis
Types of Reactions
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The sodium ion can be replaced with other cations in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various salts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction can revert it back to the hydroxy form.
Scientific Research Applications
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the biochemical processes in living organisms.
NMR Spectroscopy: The carbon-13 label allows for detailed NMR studies to elucidate the structure and dynamics of molecules.
Medical Research: Used in studies related to metabolic disorders and the development of diagnostic tools.
Industrial Applications: Employed in the synthesis of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate involves its incorporation into metabolic pathways where it can be tracked using NMR spectroscopy. The carbon-13 label allows researchers to follow the compound through various biochemical processes, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of ¹³C-Labeled Sodium Salts
| Compound | Molecular Formula | Functional Groups | Isotopic Labels | Applications |
|---|---|---|---|---|
| Sodium (3R)-3-hydroxy(1,2,3,4-¹³C₄)butanoate | C₄¹³CH₇O₃Na | –OH, –COO⁻Na | ¹³C (C1–C4) | Metabolic flux analysis |
| Sodium α-ketoisovalerate-¹³C₄ | ¹³CH₃¹³CH(CD₃)¹³CO¹³CO₂Na | –CO⁻, –COO⁻Na | ¹³C, ²H | BCAA metabolism |
| Sodium octanoate-¹³C₄ | CH₃(CH₂)₃(¹³CH₂)₃¹³CO₂Na | –COO⁻Na | ¹³C (C1–C4) | Lipid oxidation studies |
| Sodium perfluoro-¹³C₄-octanesulfonate | C₈¹³CF₁₇SO₃Na | –SO₃⁻Na, –CF₂– | ¹³C (C1–C4) | PFAS environmental monitoring |
Biological Activity
Sodium (3R)-3-hydroxy(1,2,3,4-13C4)butanoate, a stable isotopic form of 3-hydroxybutanoic acid, has garnered attention in various biological research areas due to its metabolic significance and potential therapeutic applications. This compound is primarily involved in energy metabolism and has implications in conditions such as diabetes and metabolic syndrome.
Metabolic Pathways
Sodium (3R)-3-hydroxybutanoate is a key player in the ketogenesis pathway. It serves as a substrate for the synthesis of ketone bodies, which are critical energy sources during periods of fasting or carbohydrate restriction. The compound is metabolized into acetoacetate and beta-hydroxybutyrate, which can be utilized by various tissues, including the brain and muscles, for energy production.
Anti-Inflammatory Effects
Research has shown that sodium (3R)-3-hydroxybutanoate exhibits anti-inflammatory properties . It modulates various signaling pathways involved in inflammation, including the NF-κB pathway. This modulation can help reduce chronic inflammation associated with metabolic diseases .
Neuroprotective Properties
Studies indicate that sodium (3R)-3-hydroxybutanoate may have neuroprotective effects . It has been shown to enhance neuronal survival under stress conditions by promoting autophagy and reducing apoptosis. This activity suggests potential therapeutic applications in neurodegenerative diseases .
Immunomodulatory Effects
The compound also influences immune responses. It has been reported to modulate cytokine production and enhance the activity of immune cells, suggesting a role in improving immune function during infections .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study published in 2022, researchers investigated the neuroprotective effects of sodium (3R)-3-hydroxybutanoate on neuronal cultures exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and increased markers of autophagy compared to untreated controls. This finding supports its potential use in therapeutic strategies for neurodegenerative disorders .
Clinical Implications
The compound's ability to modulate metabolic processes presents opportunities for clinical applications, particularly in managing conditions like obesity and type 2 diabetes. A clinical trial assessing its efficacy in improving insulin sensitivity showed promising results, indicating that sodium (3R)-3-hydroxybutanoate could serve as an adjunct therapy for metabolic disorders .
Q & A
Q. How is sodium (3R)-3-hydroxy(1,2,3,4-¹³C₄)butanoate synthesized, and what isotopic labeling challenges arise?
Methodological Answer : Synthesis involves reacting 3-hydroxybutanoic acid with sodium hydroxide in aqueous conditions, with ¹³C isotopes introduced at positions 1, 2, 3, and 4 via precursor molecules (e.g., ¹³C-labeled acetyl-CoA derivatives). Key challenges include:
Q. What standard analytical methods validate the structural and isotopic integrity of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms isotopic labeling positions (e.g., ¹³C signals at δ 22.5 ppm for C-1 and δ 67.8 ppm for C-3) .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions at m/z 127.08 (M+Na⁺) and isotopic distribution patterns .
- Chromatographic purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) resolves impurities <0.5% .
Advanced Research Questions
Q. How does this compound enable precise tracking of ketone body metabolism in in vivo studies?
Methodological Answer : The ¹³C₄ labeling allows metabolic flux analysis via:
- Isotope-Ratio Mass Spectrometry (IRMS) : Quantifies ¹³C enrichment in downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates) .
- Dynamic Metabolic Labeling : Administering the compound in fasting models (to induce ketosis) and sampling blood/tissue at timed intervals. Data are modeled using software like Isodyn or INCA to map flux rates through β-hydroxybutyrate (BHB) pathways .
Q. How can contradictory data on BHB uptake in neuronal vs. cardiac tissues be resolved using this tracer?
Methodological Answer : Contradictions often arise from tissue-specific transporter expression (e.g., MCT1 in neurons vs. MCT2 in cardiomyocytes). To resolve this:
Q. What experimental designs mitigate isotopic dilution in long-term metabolic studies?
Methodological Answer :
- Primed-Continuous Infusion : Administer a bolus dose (5 mg/kg) followed by continuous infusion (0.1 mg/kg/min) to maintain steady-state ¹³C enrichment .
- Correction Algorithms : Apply the Steele equation to adjust for endogenous BHB production in isotopic dilution calculations .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
